molecular formula C20H24N4O3 B5541332 N-{(3R*,4R*)-1-[2-(dimethylamino)benzoyl]-3-hydroxypiperidin-4-yl}isonicotinamide

N-{(3R*,4R*)-1-[2-(dimethylamino)benzoyl]-3-hydroxypiperidin-4-yl}isonicotinamide

Número de catálogo B5541332
Peso molecular: 368.4 g/mol
Clave InChI: JRRCREQHKBLNKR-SJLPKXTDSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves intricate reactions between diverse chemical entities. For example, a compound synthesized from isonicotinoyl isothiocyanate and 4-aminoantipyrine in acetonitrile solution was characterized through spectroscopic methods, illustrating a common pathway for crafting such complex molecules (Aydın & Erdoğan Dağci, 2010).

Molecular Structure Analysis

The molecular structure of similar compounds is often elucidated via crystallography. For instance, the structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide was determined by X-ray crystallography, revealing insights into its molecular configuration and intermolecular interactions (Al-Hourani et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving these compounds can lead to various rearrangements and the formation of new derivatives. For example, the rearrangements of specific pyranones into 1-aminopyridine, pyrano[2,3-b]pyridine, and isoxazole derivatives were studied, highlighting the compound's reactive nature and potential for generating diverse chemical structures (Strah, Svete, & Stanovnik, 1996).

Aplicaciones Científicas De Investigación

Pharmacokinetics and Metabolism

Research on similar compounds has provided insights into the pharmacokinetics and metabolism of N-{(3R*,4R*)-1-[2-(dimethylamino)benzoyl]-3-hydroxypiperidin-4-yl}isonicotinamide and its analogs. For instance, studies have investigated the metabolism of N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) in cancer patients, revealing the major biotransformation reactions involve N-oxidation of the tertiary amine side chain and acridone formation, which appear to be detoxication reactions (Schofield et al., 1999). This insight could be relevant for understanding the metabolic pathways of N-{(3R*,4R*)-1-[2-(dimethylamino)benzoyl]-3-hydroxypiperidin-4-yl}isonicotinamide.

Therapeutic Applications

Although direct studies on N-{(3R*,4R*)-1-[2-(dimethylamino)benzoyl]-3-hydroxypiperidin-4-yl}isonicotinamide were not found, research on pharmacologically similar compounds offers a glimpse into potential therapeutic applications. For example, the use of specific antagonists to target arginine vasopressin (AVP) receptors suggests a method for addressing conditions like hyponatremia (Saito et al., 1997). These findings may indicate potential areas where N-{(3R*,4R*)-1-[2-(dimethylamino)benzoyl]-3-hydroxypiperidin-4-yl}isonicotinamide could be applied, especially if it interacts with similar pathways or receptors.

Diagnostic and Research Tools

Compounds with complex mechanisms, such as N-{(3R*,4R*)-1-[2-(dimethylamino)benzoyl]-3-hydroxypiperidin-4-yl}isonicotinamide, might also find applications in research or diagnostic contexts. For instance, positron emission tomography (PET) studies with specific radiolabeled compounds can provide insights into drug distribution and receptor interactions in vivo, as shown with N-[11C]Methylpiperidin-4-yl propionate in assessing acetylcholinesterase activity (Koeppe et al., 1999). Similar approaches could be used to explore the biological interactions and effects of N-{(3R*,4R*)-1-[2-(dimethylamino)benzoyl]-3-hydroxypiperidin-4-yl}isonicotinamide in various tissues.

Propiedades

IUPAC Name

N-[(3R,4R)-1-[2-(dimethylamino)benzoyl]-3-hydroxypiperidin-4-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3/c1-23(2)17-6-4-3-5-15(17)20(27)24-12-9-16(18(25)13-24)22-19(26)14-7-10-21-11-8-14/h3-8,10-11,16,18,25H,9,12-13H2,1-2H3,(H,22,26)/t16-,18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRRCREQHKBLNKR-SJLPKXTDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC=C1C(=O)N2CCC(C(C2)O)NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=CC=C1C(=O)N2CC[C@H]([C@@H](C2)O)NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.